

# 5-(Trifluoromethyl)isoquinoline CAS number

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## Compound of Interest

Compound Name: 5-(Trifluoromethyl)isoquinoline

Cat. No.: B3090081

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## Core Identity and Physicochemical Profile

### Chemical Identification

- Systematic Name: **5-(Trifluoromethyl)isoquinoline**
- CAS Number: 120568-09-4[1][2]
- Molecular Formula: C<sub>10</sub>H<sub>6</sub>F<sub>3</sub>N[1]
- Molecular Weight: 197.16 g/mol [1]

## The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF<sub>3</sub>) group is a cornerstone in modern medicinal chemistry, primarily due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[3] Its inclusion can significantly enhance:

- **Metabolic Stability:** The high strength of the carbon-fluorine bond renders the -CF<sub>3</sub> group resistant to metabolic degradation, prolonging the in vivo half-life of a drug candidate.[3]
- **Lipophilicity:** The trifluoromethyl group increases the overall lipophilicity of a molecule, which can improve its ability to permeate cellular membranes.[3][4]
- **Binding Affinity:** As a strong electron-withdrawing group, the -CF<sub>3</sub> moiety can modulate the electronic environment of the parent molecule, potentially leading to more potent interactions with biological targets.[3][4]

## The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.<sup>[3]</sup><sup>[5]</sup> Derivatives of isoquinoline have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.<sup>[5]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **5-(Trifluoromethyl)isoquinoline** is presented in the table below.

Property	Value	Source
CAS Number	120568-09-4	<sup>[1]</sup> <sup>[2]</sup>
Molecular Formula	C <sub>10</sub> H <sub>6</sub> F <sub>3</sub> N	<sup>[1]</sup>
Molecular Weight	197.16 g/mol	<sup>[1]</sup>
Physical State	Liquid	<sup>[6]</sup>
Boiling Point	~190-195 °C	<sup>[6]</sup>
Solubility	Good solubility in common organic solvents	<sup>[6]</sup>

Spectroscopic data for this compound would be expected to show characteristic signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR spectroscopy consistent with the substituted isoquinoline structure. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

## Synthesis and Mechanistic Considerations

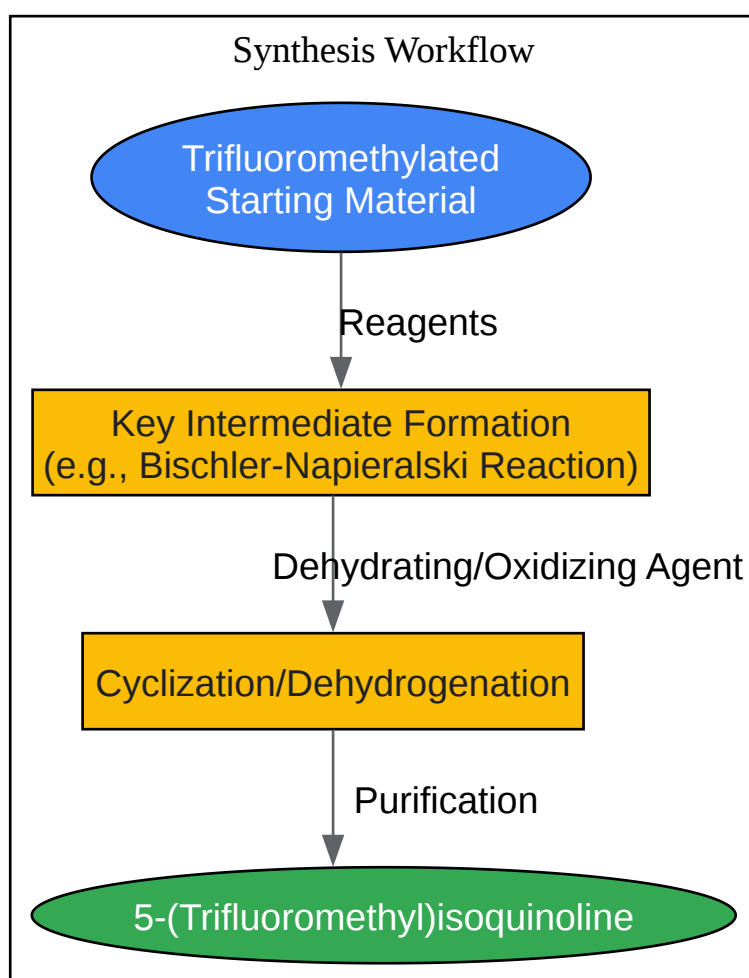
The synthesis of trifluoromethylated isoquinolines is a topic of significant interest, with various strategies developed to introduce the -CF<sub>3</sub> group at different positions on the isoquinoline core. The chosen synthetic route is highly dependent on the desired substitution pattern.<sup>[7]</sup>

## General Synthetic Strategies

Several methodologies can be employed for the synthesis of trifluoromethylated isoquinolines, including:

- **Radical Trifluoromethylation:** This approach often utilizes reagents like the Togni reagent to introduce the  $-\text{CF}_3$  group onto a pre-formed heterocyclic system.[7]
- **Transition-Metal-Catalyzed Cross-Coupling Reactions:** These methods can be used to couple a trifluoromethyl source with a suitably functionalized isoquinoline precursor.
- **Construction of the Isoquinoline Ring from Trifluoromethylated Precursors:** This strategy involves building the isoquinoline scaffold from starting materials that already contain the trifluoromethyl group.[8]

The following diagram illustrates a generalized workflow for the synthesis of a substituted isoquinoline, which can be adapted for **5-(Trifluoromethyl)isoquinoline**.



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Caption: Generalized synthetic workflow for producing trifluoromethylated isoquinolines.

## Plausible Experimental Protocol

While a specific, detailed protocol for the synthesis of **5-(Trifluoromethyl)isoquinoline** is not readily available in the provided search results, a plausible route can be conceptualized based on established methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction followed by dehydrogenation.[8] The key challenge in this specific synthesis would be the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards electrophilic substitution.[8]

**Step 1: N-Acylation of a Substituted Phenethylamine** A suitable starting material, such as 2-bromo-4-(trifluoromethyl)phenethylamine, would be acylated, for example with acetyl chloride, in the presence of a base like triethylamine.

**Step 2: Intramolecular Cyclization (Bischler-Napieralski type)** The resulting N-acylated intermediate would then be subjected to intramolecular cyclization using a strong dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.[9]

**Step 3: Dehydrogenation** The resulting dihydroisoquinoline would then be oxidized to the aromatic **5-(Trifluoromethyl)isoquinoline** using an oxidizing agent like palladium on carbon or manganese dioxide.[9]

## Applications in Drug Discovery and Chemical Biology

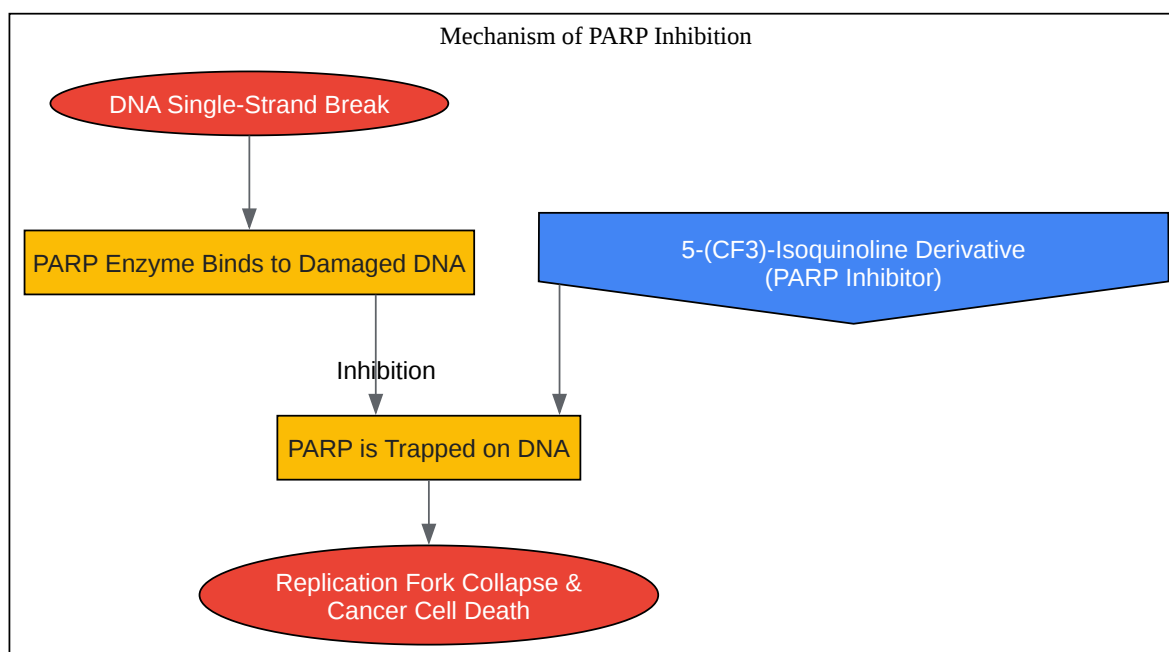
Trifluoromethylated isoquinolines are valuable scaffolds in drug discovery due to their potential to interact with a variety of biological targets.[7]

### Enzyme Inhibition

The isoquinoline core is a well-established pharmacophore for the inhibition of various enzymes. For instance, the isoquinolin-1(2H)-one scaffold, a close derivative, is known to be a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARP inhibitors are a

class of targeted cancer therapies. The introduction of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.

The diagram below illustrates the general mechanism of PARP inhibition.



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Caption: Simplified mechanism of PARP inhibition leading to cancer cell death.

## Anticancer Potential

Several trifluoromethylated quinoline and isoquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[7] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[5]

## Safety, Handling, and Storage

Proper handling and storage of **5-(Trifluoromethyl)isoquinoline** are crucial to ensure laboratory safety. The following information is a summary of general safety precautions and should be supplemented with a thorough review of the material's specific Safety Data Sheet (SDS).

### Hazard Identification

- Classification: Irritant.[1] May cause skin, eye, and respiratory irritation.[10]

### Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][10]
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]
- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation is a risk, use a NIOSH/MSHA approved respirator.[11]

### First Aid Measures

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10]
- If on Skin: Wash with plenty of water.[10]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

### Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

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